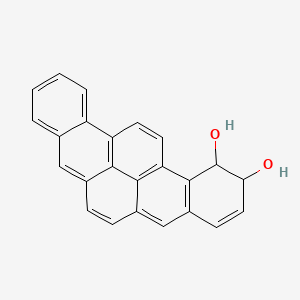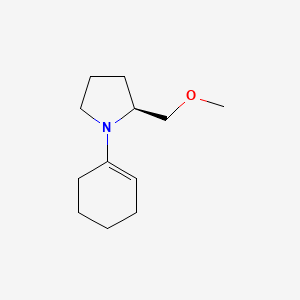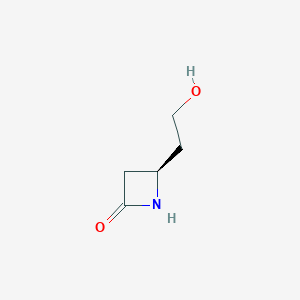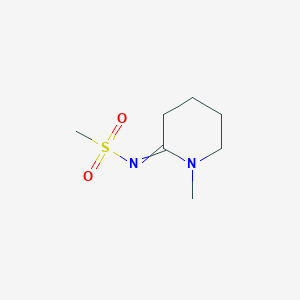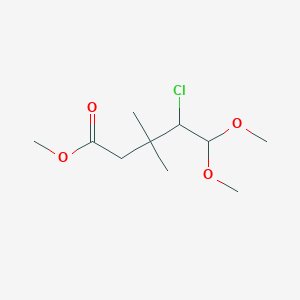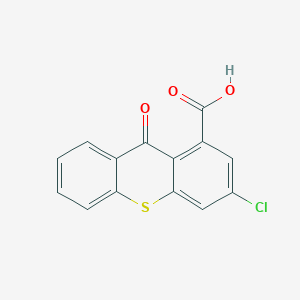
10-Methyl-3-nitro-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-3-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, specifically, has a molecular structure that includes a methyl group and a nitro group attached to the phenoxazine core.
Vorbereitungsmethoden
The synthesis of 10-Methyl-3-nitro-10H-phenoxazine can be achieved through various synthetic routes. One common method involves the nitration of 10-methyl-10H-phenoxazine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial production methods for phenoxazine derivatives often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
10-Methyl-3-nitro-10H-phenoxazine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
10-Methyl-3-nitro-10H-phenoxazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-Methyl-3-nitro-10H-phenoxazine varies depending on its application. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . The nitro group plays a crucial role in this process by undergoing redox reactions that produce ROS .
In material science applications, the compound’s electronic properties are exploited to enhance the performance of organic light-emitting diodes and other optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
10-Methyl-3-nitro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
10-Methyl-10H-phenoxazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-10H-phenoxazine: Similar structure but without the methyl group, which can affect its solubility and reactivity.
10-Methyl-3-amino-10H-phenoxazine: The amino group makes it more suitable for certain biological applications due to its ability to form hydrogen bonds.
The uniqueness of this compound lies in its combination of the methyl and nitro groups, which confer specific electronic and chemical properties that are advantageous for various applications .
Eigenschaften
CAS-Nummer |
80060-95-3 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
10-methyl-3-nitrophenoxazine |
InChI |
InChI=1S/C13H10N2O3/c1-14-10-4-2-3-5-12(10)18-13-8-9(15(16)17)6-7-11(13)14/h2-8H,1H3 |
InChI-Schlüssel |
PUBAWSADNKZCHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)






